molecular formula C14H17F3O2 B8080489 6-(2,6-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one

6-(2,6-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one

Cat. No.: B8080489
M. Wt: 274.28 g/mol
InChI Key: UOHGVYSABUBSCA-UHFFFAOYSA-N
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Description

The compound identified as 6-(2,6-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-(2,6-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. The industrial production methods may also include purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 6-(2,6-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, and oxidizing agents. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often analyzed to determine their purity and yield.

Scientific Research Applications

6-(2,6-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used to study specific biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Similar Compounds: 6-(2,6-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar structures or those that undergo similar reactions.

Uniqueness: The uniqueness of this compound lies in its specific structure and the reactions it undergoes. This makes it valuable for certain applications where other compounds may not be as effective.

Conclusion

This compound is a compound with significant importance in various fields

Properties

IUPAC Name

6-(2,6-dimethylphenoxy)-1,1,1-trifluorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O2/c1-10-6-5-7-11(2)13(10)19-9-4-3-8-12(18)14(15,16)17/h5-7H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHGVYSABUBSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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